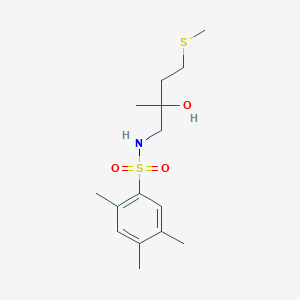

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

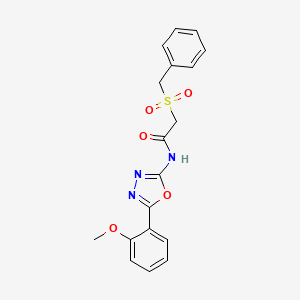

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide, also known as HMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means that it contains a sulfur atom attached to a nitrogen atom through a carbon chain.

Applications De Recherche Scientifique

Synthesis and Structural Features

Research on sulfonamide derivatives, such as N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide, has been conducted to understand their synthesis and structural characteristics. These compounds are prepared by distinct methods and studied using X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses. Their self-association in solutions has been demonstrated through FTIR-spectroscopy, indicating potential applications in the design of molecular structures with specific functional properties (Nikonov et al., 2019).

Quantum-Chemical Calculations

The quantum-chemical calculation study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds has been conducted to define their optimized state, predict free energy, and identify molecular orbitals participating in spectrum formation. This research provides insights into the electronic and structural properties of sulfonamide derivatives, aiding in the development of new compounds with enhanced performance (Sun Peiming et al., 2022).

Sulfonamide Complexes as Chemical Nucleases

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide, have been studied for their potential as chemical nucleases. These complexes, characterized by spectroscopic methods and EPR measurements, act in the presence of ascorbate/H2O2, producing reactive oxygen species that could have applications in DNA cleavage and other biochemical processes (Macías et al., 2006).

Synthesis and Computational Study

The synthesis, characterization, and computational study of a newly synthetized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, highlights the importance of understanding the type and nature of intermolecular interactions. This research explores the structural and electronic properties, providing a foundation for designing sulfonamide derivatives with specific functionalities (Murthy et al., 2018).

Electrophilic Cyanation

The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides demonstrates the versatility of sulfonamide derivatives in organic synthesis. This method facilitates the efficient creation of pharmaceutical intermediates, highlighting the compound's role in medicinal chemistry (Anbarasan et al., 2011).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S2/c1-11-8-13(3)14(9-12(11)2)21(18,19)16-10-15(4,17)6-7-20-5/h8-9,16-17H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJNFGPBTPTZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CCSC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(o-tolyl)urea](/img/structure/B3015529.png)

![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)

![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)